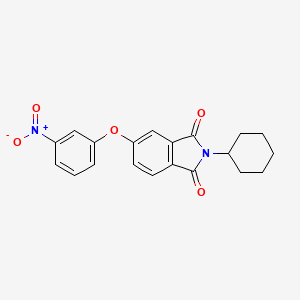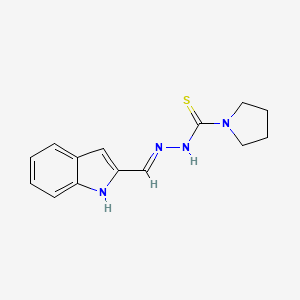
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as SU11652, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of several protein kinases, including VEGFR2, PDGFRβ, and c-Kit. Due to its unique properties, SU11652 is an important tool in the study of cancer and other diseases.
Wirkmechanismus
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione works by inhibiting several protein kinases, including VEGFR2, PDGFRβ, and c-Kit. These kinases are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells, which is important in the treatment of cardiovascular diseases. In addition, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its potency as a kinase inhibitor. It is highly selective for its target kinases and has a low IC50 (the concentration required to inhibit 50% of kinase activity). However, one limitation of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. In addition, there is a need to study the pharmacokinetics and pharmacodynamics of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in vivo, in order to better understand its potential as a therapeutic agent. Finally, there is a need to explore the potential of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in combination therapy with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLGFDHAMNHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)
![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)
![(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3733065.png)
![1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
![1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3733075.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3733081.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)



![2-(2-bromo-4-methoxyphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3733129.png)